
7-Chloro-4-methoxyisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-4-methoxyisoquinoline is a heterocyclic aromatic compound that belongs to the isoquinoline family. Isoquinolines are known for their presence in various natural products and their significant biological activities. The compound features a chloro substituent at the 7th position and a methoxy group at the 4th position on the isoquinoline ring. This structural configuration imparts unique chemical and biological properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-4-methoxyisoquinoline typically involves the following steps:
Starting Material: The synthesis often begins with commercially available 4-methoxyisoquinoline.
Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chlorination process.
Analyse Des Réactions Chimiques
Types of Reactions: 7-Chloro-4-methoxyisoquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 7th position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form corresponding quinone derivatives.
Reduction: The isoquinoline ring can be reduced to form tetrahydroisoquinoline derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products:
Nucleophilic Substitution: Formation of substituted isoquinoline derivatives.
Oxidation: Formation of quinone derivatives.
Reduction: Formation of tetrahydroisoquinoline derivatives.
Applications De Recherche Scientifique
7-Chloro-4-methoxyisoquinoline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antimalarial agent due to its structural similarity to other bioactive isoquinolines.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 7-Chloro-4-methoxyisoquinoline involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and DNA, leading to inhibition of enzymatic activity or disruption of cellular processes.
Pathways Involved: It may interfere with pathways related to cell proliferation, apoptosis, and signal transduction, contributing to its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
7-Chloro-4-aminoquinoline: Known for its antimalarial activity.
4-Methoxyquinoline: Shares the methoxy group but lacks the chloro substituent.
7-Chloroquinoline: Lacks the methoxy group but retains the chloro substituent.
Uniqueness: 7-Chloro-4-methoxyisoquinoline is unique due to the presence of both chloro and methoxy groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This dual substitution pattern enhances its potential as a versatile compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C10H8ClNO |
|---|---|
Poids moléculaire |
193.63 g/mol |
Nom IUPAC |
7-chloro-4-methoxyisoquinoline |
InChI |
InChI=1S/C10H8ClNO/c1-13-10-6-12-5-7-4-8(11)2-3-9(7)10/h2-6H,1H3 |
Clé InChI |
ZUNNSBIJBDFULW-UHFFFAOYSA-N |
SMILES canonique |
COC1=C2C=CC(=CC2=CN=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



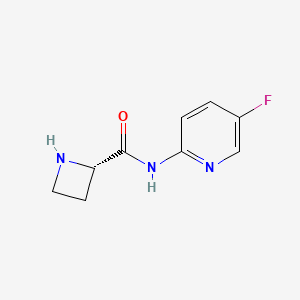

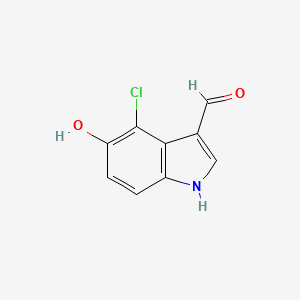
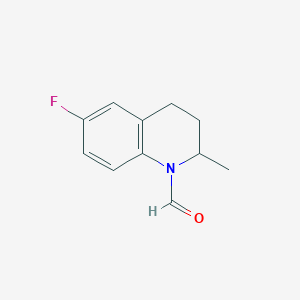
![6-Chloro-N,1-dimethyl-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B11904342.png)

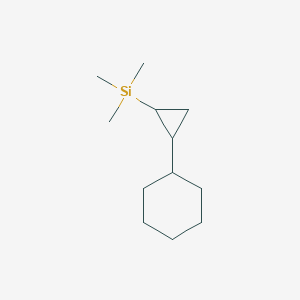
![Methyl 2-methyl-2H-benzo[d][1,2,3]triazole-5-carboxylate](/img/structure/B11904359.png)

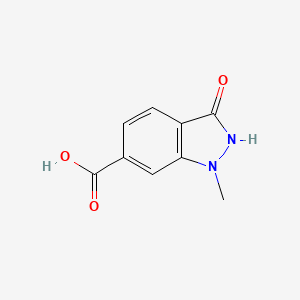
![7-Methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B11904385.png)
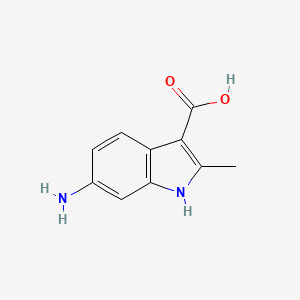
![[1-(1-Phenylethyl)azetidin-3-yl]methanol](/img/structure/B11904402.png)
